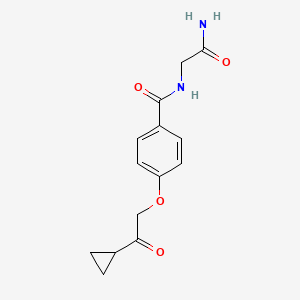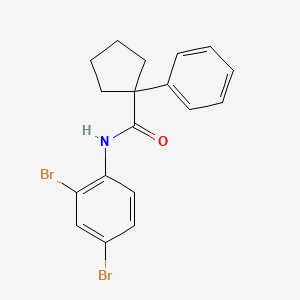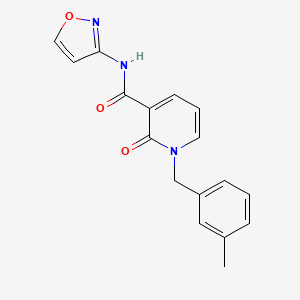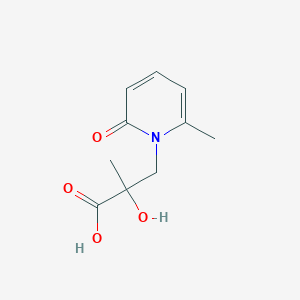![molecular formula C24H31N3O5S2 B2522065 methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 486453-34-3](/img/structure/B2522065.png)
methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate" is a complex molecule that likely contains several functional groups, including an ester, amide, sulfonamide, and a heterocyclic thienopyridine core. This compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and reactions that can provide insights into the synthesis, structure, and properties of similar molecules.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions that build up the molecule piece by piece. For example, Paper describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives, which suggests that similar strategies could be employed to synthesize the thienopyridine core of the target molecule. Paper outlines a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which could be relevant to the synthesis of the thienopyridine moiety in the compound of interest.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar or near-planar conformation around the thienopyridine core, as seen in the structures of related compounds in Paper . The presence of various substituents, such as the 4-methylpiperidinylsulfonyl group, would influence the overall shape and electronic distribution of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The functional groups present in the compound suggest that it could participate in a variety of chemical reactions. For instance, the ester group could undergo hydrolysis or transesterification, while the amide bond might be involved in amidation or deamidation reactions. The sulfonamide could be a site for nucleophilic substitution, as seen in the alkylation reaction described in Paper . The heterocyclic core could also engage in electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, such as amide NH and carbonyl O, could lead to the formation of hydrogen bonds, as observed in the compounds studied in Papers and . These interactions could affect the compound's solubility, melting point, and crystalline structure. The electronic properties of the molecule, such as its dipole moment and polarizability, would be affected by the presence of the sulfonamide and ester groups, potentially influencing its reactivity and interactions with solvents or biological targets.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety. These compounds show promise as antibacterial agents, indicating the chemical's role in developing new therapeutic agents. The precursor, closely related to the compound , reacts with active methylene compounds to produce derivatives with potential antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Reactivity and Transformation Studies
The compound's reactivity has been explored, leading to the synthesis of thiopyranopyridine derivatives. These studies offer insights into the compound's chemical behavior and potential applications in creating materials with novel properties (Clarke, Goulding, & Scrowston, 1984).
Cyclization Reactions
Intramolecular cyclization reactions involving the compound have been studied, revealing pathways to synthesize fused heterocycles. These reactions are crucial for developing new chemical entities with unique structures and potential applications in various fields, from pharmaceuticals to materials science (Remizov, Pevzner, & Petrov, 2019).
Biological Activity Studies
The synthesis of compounds based on this chemical structure has also been linked to the exploration of their biological activities. For example, compounds with the sulfonamido moiety have been synthesized and tested for their antibacterial properties, indicating the potential pharmaceutical applications of these chemical entities (Gad-Elkareem & El-Adasy, 2010).
Development of Antiulcer Agents
There has been research into synthesizing imidazo[1,2-a]pyridines with substitutions at the 3-position as potential antiulcer agents. This indicates the broader pharmaceutical research applications of compounds related to the one , focusing on developing new treatments for common health conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
properties
IUPAC Name |
methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2/c1-4-26-12-11-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)17-5-7-18(8-6-17)34(30,31)27-13-9-16(2)10-14-27/h5-8,16H,4,9-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTALOJWNKDONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)







